molecular formula C₁₇H₂₄N₃NaO₅S B022135 Meropenem Sodium Salt CAS No. 211238-34-5

Meropenem Sodium Salt

Cat. No.: B022135
CAS No.: 211238-34-5
M. Wt: 405.4 g/mol
InChI Key: UBQRNADYCUXRBD-NACOAMSHSA-M
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Description

Meropenem Sodium Salt is a broad-spectrum carbapenem antibiotic. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria. This compound works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meropenem Sodium Salt is synthesized through a multi-step process. The key steps involve the formation of the carbapenem core structure, followed by the introduction of the sodium salt. The synthesis typically starts with the preparation of the β-lactam ring, which is then fused with a thiazolidine ring. The final steps involve the addition of the sodium salt to enhance solubility and stability .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product. The process is designed to ensure high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Meropenem Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Meropenem Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of carbapenem antibiotics.

    Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

    Medicine: It is used in clinical research to develop new treatments for bacterial infections, including those caused by multi-drug resistant bacteria.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Meropenem Sodium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding proteins (PBPs). By binding to these proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Meropenem Sodium Salt is unique in its high stability against β-lactamase enzymes, making it highly effective against extended-spectrum β-lactamase-producing bacteria. It also has a favorable safety profile and does not require co-administration with a renal dehydropeptidase inhibitor, unlike some other carbapenems .

Properties

IUPAC Name

sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S.Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);/q;+1/p-1/t7-,8-,9+,10+,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQRNADYCUXRBD-NACOAMSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)[O-])C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)[O-])[C@@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635806
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211238-34-5
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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